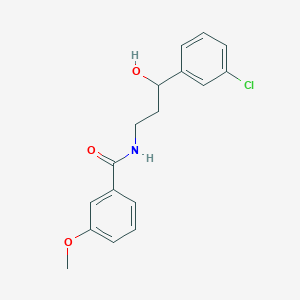

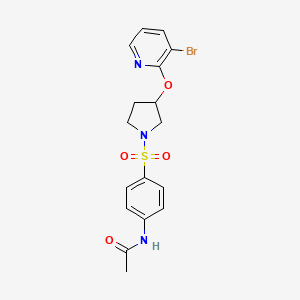

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . Benzamides and their derivatives have a wide range of applications in medicinal chemistry due to their biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the types of atoms in the compound and their connectivity .Chemical Reactions Analysis

As a benzamide derivative, this compound may undergo reactions typical of amides, such as hydrolysis. It may also undergo reactions at the benzene ring, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity can be predicted based on the structure of the compound. For example, the presence of polar groups like the amide group may increase solubility in polar solvents .Aplicaciones Científicas De Investigación

Catalytic Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzamide and its derivatives have been evaluated for their catalytic properties in chemical reactions. For instance, studies have found that derivatives of N-methoxybenzamide, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, act as highly reactive and environmentally benign catalysts for the oxidation of alcohols to carbonyl compounds, showcasing moderate to excellent yields. The high reactivity of these derivatives at room temperature underscores their potential in facilitating efficient and green chemistry applications (Yakura et al., 2018).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzamide derivatives have been extensively studied. For example, research on N-3-hydroxyphenyl-4-methoxybenzamide revealed how dimerization and crystal packing influence molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings. This insight is crucial for understanding the compound's behavior in various environments and can guide the design of more effective derivatives with specific properties (Karabulut et al., 2014).

Biological Activity

Studies on the biological activity of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzamide derivatives have shown promising results. For instance, 3-Methoxybenzamide (3MB), a related compound, has been identified as an inhibitor of the nuclear enzyme adenosine diphosphate-ribosyl transferase (ADPRT), affecting cell differentiation in vitro and demonstrating the potential for in vivo control of immune responses. This illustrates the compound's relevance in immunological research and its potential therapeutic applications (Broomhead & Hudson, 1985).

Moreover, other studies have focused on the synthesis and characterization of potent inhibitors based on the benzamide structure, targeting the bacterial cell division protein FtsZ. These investigations have led to the identification of compounds with improved pharmaceutical properties, opening pathways for the development of new antibacterial agents (Haydon et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-22-15-7-3-5-13(11-15)17(21)19-9-8-16(20)12-4-2-6-14(18)10-12/h2-7,10-11,16,20H,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJSRNCSKGFGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)

![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2950569.png)

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950570.png)